molecular formula C14H14O2 B7590497 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol

4'-Hydroxy-[1,1'-biphenyl]-2-ethanol

Cat. No. B7590497
M. Wt: 214.26 g/mol
InChI Key: WWVBTMRBXDXSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Hydroxy-[1,1'-biphenyl]-2-ethanol, also known as 4-HO-BPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of bisphenol A (BPA), a widely used industrial chemical that has been linked to various health concerns. The synthesis of 4-HO-BPE involves the reduction of BPA, and this process has been studied extensively to optimize the yield and purity of the final product.

Mechanism of Action

The mechanism of action of 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol is not well understood, but it is thought to involve the modulation of estrogen receptors. Estrogen receptors are involved in the regulation of various physiological processes, including bone growth, cardiovascular function, and reproductive health. By modulating these receptors, 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol may have therapeutic applications in the treatment of diseases related to these processes.
Biochemical and Physiological Effects:
Studies have shown that 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol has a variety of biochemical and physiological effects. It has been shown to modulate estrogen receptors, which may have implications for bone growth, cardiovascular function, and reproductive health. Additionally, 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol in lab experiments is that it has a higher binding affinity for estrogen receptors than BPA, making it a potentially more effective modulator of these receptors. Additionally, 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases. One limitation of using 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol in lab experiments is that its mechanism of action is not well understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol. One area of research could focus on its therapeutic applications in the treatment of diseases related to bone growth, cardiovascular function, and reproductive health. Additionally, further research could be done to understand the mechanism of action of 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol and how it modulates estrogen receptors. Finally, research could be done to optimize the synthesis of 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol to improve the yield and purity of the final product.

Synthesis Methods

The synthesis of 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol involves the reduction of BPA using sodium borohydride (NaBH4) as a reducing agent. This reaction takes place in a solvent such as methanol or ethanol, and the pH of the solution is typically adjusted to around 7. The reaction is exothermic and requires careful control of the reaction conditions to avoid side reactions and product impurities. The yield and purity of the final product can be optimized by varying the reaction time, temperature, and concentration of reagents.

Scientific Research Applications

4'-Hydroxy-[1,1'-biphenyl]-2-ethanol has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to modulate estrogen receptors, which are involved in the regulation of various physiological processes. Studies have shown that 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol has a higher binding affinity for estrogen receptors than BPA, suggesting that it may be a more effective modulator of these receptors. Additionally, 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.

properties

IUPAC Name

4-[2-(2-hydroxyethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-10-9-11-3-1-2-4-14(11)12-5-7-13(16)8-6-12/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVBTMRBXDXSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxy-[1,1'-biphenyl]-2-ethanol

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